molecular formula C15H13FN4OS2 B2448879 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1203315-63-2

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2448879
CAS RN: 1203315-63-2
M. Wt: 348.41
InChI Key: YEFGWLDWJLGIKY-UHFFFAOYSA-N
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Description

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide, also known as FMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide exerts its pharmacological effects through the inhibition of PDE and GSK-3, which play critical roles in the regulation of intracellular signaling pathways. By inhibiting these enzymes, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth and proliferation of cancer cells. 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide has also been shown to protect against neurotoxicity induced by oxidative stress and beta-amyloid peptide.

Advantages and Limitations for Lab Experiments

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide has several advantages for use in laboratory experiments, including its potent inhibitory activity against key enzymes and its ability to modulate various cellular processes. However, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide also has some limitations, including its complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide, including the development of more efficient synthesis methods, the identification of new targets and pathways for 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide in preclinical and clinical settings.
Conclusion:
In conclusion, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide exhibits potent inhibitory activity against key enzymes, including PDE and GSK-3, and has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide has several advantages for use in laboratory experiments, but also has some limitations that need to be addressed. Further studies are needed to fully understand the potential therapeutic applications of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide in various disease models.

Synthesis Methods

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with thioamide to form an intermediate, which is then reacted with 2-bromo-4-(methylthio)thiazole to yield 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide. The synthesis of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.

Scientific Research Applications

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide has been shown to exhibit potent inhibitory activity against several key enzymes, including phosphodiesterase (PDE) and glycogen synthase kinase-3 (GSK-3), which are involved in various physiological and pathological processes.

properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS2/c1-9-7-22-14(17-9)20-13(21)6-12-8-23-15(19-12)18-11-4-2-10(16)3-5-11/h2-5,7-8H,6H2,1H3,(H,18,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFGWLDWJLGIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

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